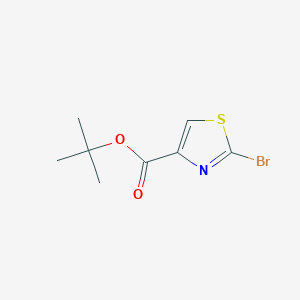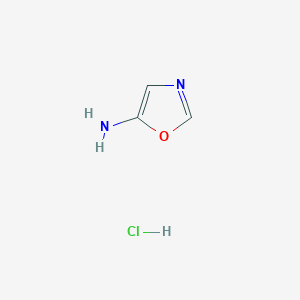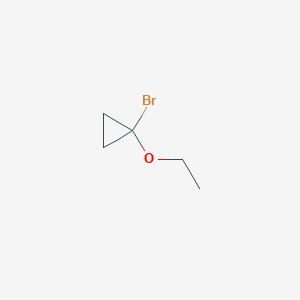
1-Bromo-1-ethoxycyclopropane
概要
説明
1-Bromo-1-ethoxycyclopropane is an organic compound with the molecular formula C5H9BrO. It is a colorless to yellow liquid that is used in various chemical reactions and research applications. The compound is characterized by a cyclopropane ring substituted with a bromo group and an ethoxy group.
準備方法
1-Bromo-1-ethoxycyclopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethoxy-1-trimethylsiloxycyclopropane with phosphorus tribromide in the presence of a catalytic amount of aqueous hydrobromic acid. The reaction is carried out at room temperature with brisk stirring, followed by distillation to obtain the product . This method yields this compound as a colorless liquid with a boiling point of 35-43°C at 10 mmHg .
化学反応の分析
1-Bromo-1-ethoxycyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as hydroxide ions, to form 1-ethoxycyclopropanol.
Reduction Reactions: The compound can be reduced to 1-ethoxycyclopropane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert this compound to 1-ethoxycyclopropanone.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed from these reactions are 1-ethoxycyclopropanol, 1-ethoxycyclopropane, and 1-ethoxycyclopropanone, respectively.
科学的研究の応用
1-Bromo-1-ethoxycyclopropane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various cyclopropane derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-bromo-1-ethoxycyclopropane involves its interaction with nucleophiles and electrophiles. The bromo group is a good leaving group, making the compound reactive in substitution and elimination reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
類似化合物との比較
1-Bromo-1-ethoxycyclopropane can be compared with other cyclopropane derivatives, such as:
1-Bromo-1-methoxycyclopropane: Similar in structure but with a methoxy group instead of an ethoxy group.
1-Chloro-1-ethoxycyclopropane: Contains a chloro group instead of a bromo group.
1-Ethoxycyclopropane: Lacks the bromo group, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its combination of a bromo group and an ethoxy group, which provides a balance of reactivity and stability, making it useful in various chemical transformations.
特性
IUPAC Name |
1-bromo-1-ethoxycyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSPBKRLRIJAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538811 | |
| Record name | 1-Bromo-1-ethoxycyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95631-62-2 | |
| Record name | 1-Bromo-1-ethoxycyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-Bromo-1-ethoxycyclopropane in organic synthesis?
A1: this compound serves as a valuable reagent for synthesizing cyclobutanones. [, ] This compound can undergo lithium-halogen exchange reactions to form 1-Lithio-1-ethoxycyclopropane, a nucleophile that reacts with various electrophiles. [] Subsequent transformations can lead to the formation of cyclobutanone derivatives.
Q2: Can you describe the mechanism of cyclobutanone formation using this compound?
A2: While the provided abstracts don't detail the complete mechanism, we can infer the key steps:
- Lithium-Halogen Exchange: this compound reacts with a strong base like tert-butyllithium to form 1-Lithio-1-ethoxycyclopropane. []
- Nucleophilic Attack: The 1-Lithio-1-ethoxycyclopropane acts as a nucleophile and attacks an electrophile. One example from the abstracts is the reaction with (E)-1-ethoxy-1-(1-hydroxy-2-butenyl)cyclopropane. []
- Ring Expansion & Rearrangement: The resulting intermediate undergoes ring expansion and potential rearrangements to yield the desired cyclobutanone derivative. [, ]
Q3: Are there alternative methods to generate the reactive intermediate, 1-Lithio-1-ethoxycyclopropane?
A3: Yes, researchers have explored alternative routes to generate 1-Lithio-1-ethoxycyclopropane. One method involves reductive lithiation of 1-methoxy-1-phenylthiocyclopropane using Lithium 4,4′-Di-tert-butylbiphenylide (LDBB) or Lithium 1-(Dimethylamino)naphthalenide (LDMAN). [] This suggests that modifying the substituents on the cyclopropane ring can provide alternative synthetic pathways.
Q4: What are the potential advantages of using this compound over other cyclobutanone synthesis methods?
A4: While the provided abstracts don't directly compare this compound with other methods, its value likely lies in:
- Mild Reaction Conditions: Organolithium reagents are highly reactive, but using low temperatures (-78°C) allows for greater control and selectivity. []
Q5: What are the safety considerations when working with this compound?
A5: The abstracts highlight that reactions involving this compound often utilize air and moisture-sensitive reagents like tert-butyllithium, which is extremely pyrophoric. [, ] Researchers need to take appropriate precautions:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


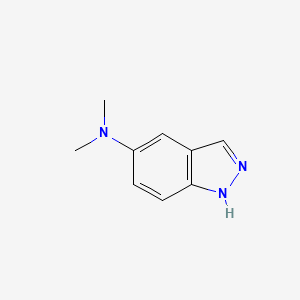
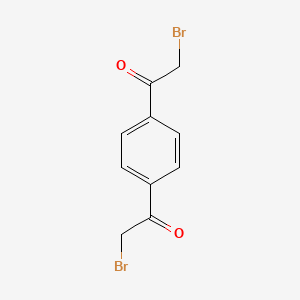


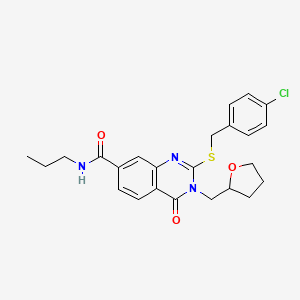


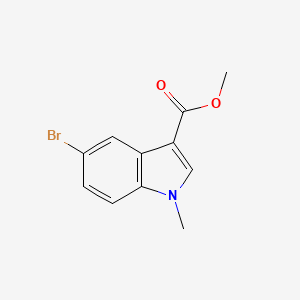

![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-](/img/structure/B3059148.png)
![3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine](/img/structure/B3059152.png)

